molecular formula C8H13NO3 B3044987 3-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 100911-30-6

3-(2-Oxopyrrolidin-1-yl)butanoic acid

Cat. No.: B3044987
CAS No.: 100911-30-6
M. Wt: 171.19
InChI Key: JVHJWGZXOKIVSU-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidinone Scaffold in Chemical Research

The pyrrolidinone scaffold, also known as a γ-lactam, is of significant interest to researchers due to its unique structural and chemical properties. Its polarity and ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets. This has led to the development of numerous pyrrolidinone-containing compounds with applications in various therapeutic areas.

The versatility of the pyrrolidinone ring allows for chemical modifications at several positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This adaptability has made it a privileged structure in drug discovery and development.

Structural Classification and Nomenclature of Pyrrolidinone Carboxylic Acids

Pyrrolidinone carboxylic acids are a subclass of pyrrolidinone derivatives characterized by the presence of a carboxylic acid functional group. The nomenclature of these compounds specifies the point of attachment and the nature of the carboxylic acid-containing side chain.

In the case of 3-(2-Oxopyrrolidin-1-yl)butanoic acid , the name indicates:

A pyrrolidin-2-one ring, which is a five-membered ring containing a nitrogen atom at position 1 and a carbonyl group at position 2.

A butanoic acid side chain attached to the nitrogen atom (position 1) of the pyrrolidinone ring.

The number 3 in "3-(2-Oxopyrrolidin-1-yl)" signifies that the pyrrolidinone ring is attached to the third carbon of the butanoic acid chain.

This can be contrasted with its more studied isomer, 2-(2-Oxopyrrolidin-1-yl)butanoic acid, where the pyrrolidinone ring is attached to the second carbon of the butanoic acid chain.

Current Landscape of Research on Pyrrolidinone Derivatives

Current research into pyrrolidinone derivatives is vibrant and expansive, covering a wide range of applications. Synthetic chemists continue to explore novel methodologies for the construction and functionalization of the pyrrolidinone core. In medicinal chemistry, the focus remains on the design and synthesis of new pyrrolidinone-based compounds with improved efficacy and novel mechanisms of action for various diseases.

Data Tables

Due to the limited availability of specific research data for this compound, a data table with detailed research findings for this specific compound cannot be provided. However, for illustrative purposes, the following table presents general information on related pyrrolidinone carboxylic acid structures.

Compound NameMolecular FormulaKey Research Area
2-(2-Oxopyrrolidin-1-yl)butanoic acidC₈H₁₃NO₃Metabolite of Levetiracetam, neurology nih.govnih.gov
Pyrrolidine-3-carboxylic acidC₅H₉NO₂Asymmetric synthesis, organocatalysis rsc.orgrsc.orgnih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(5-8(11)12)9-4-2-3-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHJWGZXOKIVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267571
Record name β-Methyl-2-oxo-1-pyrrolidinepropanoic acid
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Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100911-30-6
Record name β-Methyl-2-oxo-1-pyrrolidinepropanoic acid
Source CAS Common Chemistry
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Record name β-Methyl-2-oxo-1-pyrrolidinepropanoic acid
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Record name 3-(2-oxopyrrolidin-1-yl)butanoic acid
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Synthetic Strategies for 3 2 Oxopyrrolidin 1 Yl Butanoic Acid

Retrosynthetic Analysis of the 3-(2-Oxopyrrolidin-1-yl)butanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most apparent disconnection is the C-N bond of the pyrrolidinone ring, leading back to a linear amino acid precursor. This precursor, 4-aminobutanoic acid substituted at the nitrogen with a butanoic acid moiety, can be envisaged to undergo an intramolecular cyclization to form the target lactam.

Another key disconnection can be made at the N-C bond connecting the pyrrolidinone ring to the butanoic acid side chain. This approach suggests a synthesis commencing from a pre-formed 2-pyrrolidinone (B116388) ring, which is then functionalized with the butanoic acid side chain, for instance, via N-alkylation with a suitable 4-carbon electrophile.

Further disconnection of the butanoic acid side chain itself can lead to simpler precursors. For example, the carboxyl group could be introduced via oxidation of a primary alcohol or hydrolysis of a nitrile. The ethyl group could be introduced via alkylation of a suitable enolate. These disconnections form the basis for the various synthetic strategies discussed in the subsequent sections.

Classical Organic Synthesis Approaches for Pyrrolidinone Systems

The synthesis of the pyrrolidinone core of this compound can be achieved through several established classical organic synthesis methods.

One of the most fundamental and widely employed methods for the synthesis of pyrrolidinones is the intramolecular cyclization of γ-amino acids. This process, known as lactamization, typically involves heating the precursor amino acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The precursor for this compound would be a substituted 4-aminobutanoic acid. Thermal cyclization of such precursors can afford the desired 2-oxopyrrolidin-1-yl)acetamides rsc.org.

Precursor Reaction Conditions Product Reference
4-((2-amino-2-oxoethyl)amino)butanoic acid derivativesThermal2-(2-oxopyrrolidin-1-yl)acetamide derivatives rsc.org

An alternative approach involves the cyclization of a molecule already containing the butanoic acid moiety or a precursor to it. For instance, a diester can undergo a Dieckmann condensation to form a β-keto ester, which can then be further manipulated to form the pyrrolidinone ring. Another strategy involves the reductive amination of a γ-keto acid or ester with a suitable amine, followed by spontaneous or induced cyclization.

A notable synthesis involves the ruthenium oxide-catalyzed oxidation of (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one to yield (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid tandfonline.com. This method highlights a cyclization strategy where the pyrrolidinone ring is formed prior to the establishment of the butanoic acid moiety.

Starting Material Key Transformation Intermediate/Product Reference
(S)-aminobutanol and γ-butyrolactoneSolvent-free condensation(S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one tandfonline.com
(S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-oneRuO2-catalyzed oxidation(S)-2-(2-oxopyrrolidin-1-yl)butanoic acid tandfonline.com

The synthesis can also commence with the commercially available and relatively inexpensive 2-pyrrolidinone. The nitrogen atom of 2-pyrrolidinone is nucleophilic and can be alkylated with a suitable electrophile. To introduce the butanoic acid side chain, one could envision a reaction with a 2-halobutanoic acid derivative chemicalbook.com. In the presence of a base, 2-pyrrolidinone can react with alkyl halides to produce N-alkyl pyrrolidones chemicalbook.com. This approach allows for the late-stage introduction of the butanoic acid side chain.

Starting Material Reagent Product Reference
2-PyrrolidinoneAlkyl halide (e.g., ethyl 2-bromobutanoate) in the presence of a baseN-alkylated pyrrolidinone chemicalbook.com

Potential for Stereoselective Synthesis of Enantiomers

The stereocenter at the 3-position of the butanoic acid moiety means that this compound can exist as two enantiomers. The stereoselective synthesis of these enantiomers is crucial for pharmaceutical applications.

A common strategy for obtaining enantiomerically pure forms of this compound is through the resolution of a racemic mixture. For example, a racemic mixture of α-ethyl-2-oxo-1-pyrrolidineacetic acid can be treated with a chiral amine, such as (R)-α-methylbenzylamine, to form diastereomeric salts. These salts can then be separated by crystallization, followed by acidification to liberate the desired enantiomerically pure acid . A specific procedure involves suspending the racemic acid in toluene (B28343) and adding a solution of (R)-α-methylbenzylamine and triethylamine. The (S)-acid-(R)-amine diastereomeric salt precipitates and can be isolated and recrystallized. Subsequent treatment with hydrochloric acid yields the enantiomerically pure (S)-acid nih.gov.

Racemic Mixture Resolving Agent Separation Method Final Product Reference
(±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid(R)-α-methylbenzylamineDiastereomeric salt crystallization(S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid nih.gov

Alternatively, stereoselective synthesis can be achieved by employing chiral starting materials or chiral catalysts. A synthesis starting from (S)-aminobutanol and γ-butyrolactone leads to the enantiomerically pure alcohol intermediate, which is then oxidized to the desired (S)-acid without racemization tandfonline.com.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of biocatalysis, greener solvents, and atom-economical reactions.

A significant advancement in the green synthesis of this compound is the use of enzymes. A lactamase from Paraburkholderia xenovorans (PxAmpC) has been engineered to catalyze the synthesis of 2-(2-oxopyrrolidin-1-yl)-butanoic acid in an aqueous phase rsc.org. This enzymatic approach offers a more sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and organic solvents rsc.org. The mechanism involves adenylation and lactamization, and rational design of the enzyme has led to a significant increase in its amide synthesis activity rsc.org.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses of pyrrolidinones often utilize dipolar aprotic solvents like N-methylpyrrolidinone (NMP), which is a known reproductive toxin rsc.org. Research into greener alternatives has identified N-butylpyrrolidinone (NBP) as a promising replacement that is not mutagenic or reprotoxic but retains similar solvent properties rsc.org. Other potential green solvents for pyrrolidinone synthesis include dihydrolevoglucosenone (Cyrene) and γ-valerolactone (GVL) nih.gov. The use of ethanol (B145695) as an eco-friendly solvent in multicomponent reactions for the synthesis of 2-pyrrolidinone derivatives has also been reported vjol.info.vn.

Furthermore, developing more atom-economical synthetic routes, such as catalytic methods that minimize the formation of byproducts, is a central goal of green chemistry in this context. The solvent-free condensation of (S)-aminobutanol and γ-butyrolactone is an example of a greener approach that reduces solvent waste tandfonline.com.

Green Chemistry Principle Application in Synthesis Advantage Reference
BiocatalysisEngineered lactamase from Paraburkholderia xenovorans for amide bond formation.Aqueous phase reaction, high selectivity, reduced waste. rsc.org
Use of Greener SolventsReplacement of NMP with N-butylpyrrolidinone, Cyrene, or γ-valerolactone.Reduced toxicity and environmental impact. nih.govrsc.org
Solvent-free ReactionsCondensation of (S)-aminobutanol and γ-butyrolactone without a solvent.Elimination of solvent waste. tandfonline.com
Use of Eco-friendly SolventsEthanol in multicomponent reactions for pyrrolidinone synthesis.Biodegradable and less toxic solvent. vjol.info.vn

Mechanistic Studies of Reactions Involving 3 2 Oxopyrrolidin 1 Yl Butanoic Acid

Reaction Pathway Elucidation in Synthesis

The synthesis of pyrrolidinone carboxylic acids can be achieved through various chemical routes, and understanding the underlying reaction pathways is key to optimizing these processes. While specific mechanistic studies for the synthesis of 3-(2-Oxopyrrolidin-1-yl)butanoic acid are not extensively documented in publicly available literature, the pathways can be inferred from the synthesis of structurally similar compounds, such as its isomer, 2-(2-oxopyrrolidin-1-yl)butanoic acid.

One common approach to forming the pyrrolidinone ring is through the cyclization of γ-amino acids. For instance, the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids is a known method to produce 2-(2-oxopyrrolidin-1-yl)acetamides. This suggests that a potential synthetic pathway for this compound could involve the intramolecular condensation of a suitably substituted γ-amino acid derivative.

A significant advancement in the synthesis of a related isomer involves a chemoenzymatic process. For example, the synthesis of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid has been achieved with high chemical and chiral purity. The reaction conditions, such as pH and temperature, were found to be critical, with optimal conditions around pH 7-8 and 25-35°C to achieve high yields and prevent non-enzymatic hydrolysis that could lead to lower chiral purity.

Furthermore, cobalt-catalyzed reductive coupling of nitriles and acrylamides presents a modern approach to synthesizing pyrrolidinone derivatives. The proposed mechanism for this reaction involves the formation of a cobaltaazacyclopentene intermediate, followed by protonation, keto-amide cyclization, and dehydration. This highlights the diverse mechanistic pathways available for constructing the core pyrrolidinone structure.

A summary of reaction conditions for the synthesis of a related pyrrolidinone carboxylic acid is presented in the table below.

ParameterConditionOutcome
pH < 7Poor Yields
pH 7 - 8Optimal Yield and Chiral Purity
pH > 8Lower Chiral Purity
Reaction Time < 8 hoursLower Yields
Reaction Time > 12 hoursLower Chiral Purity due to non-enzymatic hydrolysis
Temperature 25-35° COptimal

Theoretical Examination of Reaction Intermediates

For instance, DFT calculations have been used to study the structural and spectroscopic properties of novel butanoic acid derivatives, providing insights into their stability and reactivity through Natural Bond Orbital (NBO) analysis and HOMO-LUMO energy calculations. biointerfaceresearch.com Similar computational approaches could be applied to the reaction intermediates of this compound to understand their electronic structure and predict their behavior in a reaction.

In the study of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, DFT calculations were performed to optimize the molecular geometry and analyze intramolecular interactions. nih.gov Such studies can elucidate the stability of different conformations and the nature of bonding in transient species.

Furthermore, computational studies, including molecular dynamics simulations and quantum mechanics calculations, have been instrumental in proposing and verifying potential synthesis mechanisms for 2-(2-oxopyrrolidin-1-yl)butanoic acid. researchgate.netnih.gov These studies identified a mechanism involving adenylation and lactamization, where a carboxyl group in an intermediate acts as a proton shuttle. researchgate.netnih.gov This highlights the potential of theoretical examinations to not only understand but also guide the rational design of synthetic pathways.

The following table summarizes the types of computational methods used in the study of related pyrrolidinone derivatives.

Computational MethodApplication
Density Functional Theory (DFT) Geometry optimization, electronic and geometric properties evaluation. biointerfaceresearch.comnih.gov
Natural Bond Orbital (NBO) Analysis Identification of intra- and intermolecular interactions. biointerfaceresearch.com
HOMO-LUMO Energy Calculations Analysis of intramolecular charge transfer.
Molecular Dynamics Simulations Proposing and verifying synthesis mechanisms. researchgate.netnih.gov
Quantum Mechanics Calculations Proposing and verifying synthesis mechanisms. researchgate.netnih.gov

Potential for Biocatalytic Transformations of Pyrrolidinone Carboxylic Acids

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of pharmaceuticals and fine chemicals. mdpi.com Enzymes offer high selectivity and can operate under mild reaction conditions, making them attractive catalysts for the transformation of pyrrolidinone carboxylic acids.

A notable example is the use of a lactamase from Paraburkholderia xenovorans (PxAmpC) for the synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid. researchgate.netnih.gov Through mechanism-guided protein engineering, the amide synthesis activity of this enzyme was significantly enhanced. researchgate.netnih.gov The study identified a mechanism involving adenylation and lactamization, and rational design based on this understanding led to mutants with a 16.6-fold increase in activity and a broader substrate scope. researchgate.netnih.gov This demonstrates the immense potential for developing biocatalysts for the synthesis of various pyrrolidinone carboxylic acids, including this compound.

The broader field of biocatalysis offers a variety of enzymes that could be applied to pyrrolidinone derivatives. For instance, amine transaminases (ATAs) and keto reductases (KREDs) are used in the synthesis of chiral aminopyrrolidines from N-protected-3-pyrrolidinone. nih.gov These enzymatic approaches provide access to enantiomerically pure building blocks, which are crucial in drug development.

The development of one-pot photoenzymatic synthesis routes further expands the possibilities for biocatalytic transformations. nih.gov Such a system, combining photochemical oxyfunctionalization with stereoselective enzymatic reactions, could potentially be adapted for the synthesis of functionalized this compound derivatives.

The table below outlines some enzymes and their potential applications in the transformation of pyrrolidinone derivatives.

Enzyme ClassExample ApplicationReference
Lactamase Synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid. researchgate.netnih.gov
Amine Transaminase (ATA) Catalyzed transamination of N-protected-3-pyrrolidinone. nih.gov
Keto Reductase (KRED) Catalyzed carbonyl reduction of N-protected-3-pyrrolidinone. nih.gov

Design, Synthesis, and Characterization of Derivatives and Analogues of 3 2 Oxopyrrolidin 1 Yl Butanoic Acid

Structural Modification at the Butanoic Acid Chain

The butanoic acid moiety is a prime target for structural modification due to the reactivity of its carboxylic acid group. These modifications can influence the compound's polarity, size, and ability to interact with biological targets.

The carboxylic acid functional group is readily converted into esters and amides, which can alter the compound's pharmacokinetic and pharmacodynamic profile.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. For instance, treatment of the parent acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. nih.govmdpi.com A typical synthesis might involve refluxing the carboxylic acid with the alcohol and a catalytic amount of sulfuric acid. mdpi.com Alternatively, reagents like dicyclohexylcarbodiimide (DCC) activated by 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions. researchgate.net These reactions are generally high-yielding and allow for the introduction of a wide variety of alkyl or aryl groups.

Amidation: The synthesis of amides from the butanoic acid derivative is another key modification. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or by using peptide coupling reagents. Direct amidation methods using boron-based catalysts have also been developed, offering an efficient route to amide formation from carboxylic acids and amines. mdpi.com A particularly relevant transformation is the reaction with hydrazine hydrate, often in a refluxing solvent like ethanol, to produce the corresponding hydrazide. mdpi.comnih.gov This hydrazide intermediate is a versatile building block for further derivatization, such as the formation of hydrazones or heterocyclic rings like oxadiazoles. mdpi.comnih.gov

Reaction Type Reagents Product Reference
EsterificationMethanol, Sulfuric AcidMethyl 3-(2-oxopyrrolidin-1-yl)butanoate mdpi.com
Amidation (Hydrazide formation)Hydrazine Hydrate, Ethanol3-(2-oxopyrrolidin-1-yl)butanehydrazide mdpi.comnih.gov
Amide CouplingAmines, Coupling Agents (e.g., DCC, TCT)N-substituted 3-(2-oxopyrrolidin-1-yl)butanamides mdpi.com

Beyond ester and amide formation, other functional groups can be introduced onto the butanoic acid chain to probe specific interactions with biological targets. Structure-guided design often leads to the exploration of substituents that can fill specific pockets in a target protein. nih.govnih.gov For example, in related butanoic acid derivatives, the addition of a chlorine or methyl group to an attached phenyl ring resulted in a significant boost in biochemical potency, likely by making favorable van der Waals interactions with target residues. nih.gov While direct functionalization of the aliphatic butanoic acid chain of 3-(2-oxopyrrolidin-1-yl)butanoic acid is less commonly reported, established organic chemistry principles allow for such modifications, including halogenation or hydroxylation at the alpha or beta positions, albeit potentially requiring protecting group strategies to avoid reactions at the carboxylic acid or lactam carbonyls.

Functionalization of the Pyrrolidinone Ring

While the parent compound is N-substituted with a butanoic acid group, the synthesis of analogues often starts from simpler building blocks, allowing for diverse N-substituents. A common method for preparing N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL). rdd.edu.iq This reaction typically requires high temperatures (200-300°C) to effect the dehydration and cyclization of the intermediate hydroxyl butyl amide. rdd.edu.iq

Another versatile route involves the reaction of γ-aminobutyric acid (GABA) or its derivatives. For example, reacting potassium salts of γ-aminobutanoic acids with chloroacetamide leads to 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which can then undergo thermal cyclization to yield N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net Furthermore, N-acyl derivatives can be synthesized by reacting an N-substituted pyrrolidinone (like 2-(2-oxopyrrolidin-1-yl)acetamide) with an acid anhydride in the presence of an acid catalyst. edgccjournal.orgpharmpharm.ru

Starting Materials Key Reaction N-Substituted Product Type Reference
Primary Amine + γ-ButyrolactoneCondensation/DehydrationN-Alkyl/Aryl-pyrrolidin-2-one rdd.edu.iq
γ-Aminobutanoic Acid Salt + ChloroacetamideAlkylation + Thermal Cyclization2-(2-Oxopyrrolidin-1-yl)acetamide researchgate.net
N-(4-aminophenyl)acetamide + Itaconic AcidMichael Addition/Cyclization1-(4-Acetamidophenyl)-5-oxopyrrolidine mdpi.com
2-(2-Oxopyrrolidin-1-yl)acetamide + Acid AnhydrideAcylationN-Acyl derivative of 2-(2-oxopyrrolidin-1-yl)acetamide edgccjournal.orgpharmpharm.ru

Creating fused heterocyclic systems involving the pyrrolidinone ring is an advanced design strategy to generate more rigid and structurally complex analogues. One approach involves intramolecular cyclization reactions. For instance, a zwitterionic pyrrole derivative containing both a carboxylic acid and a secondary amine was effectively cyclized using 1,1'-carbonyldiimidazole (CDI) in dry tetrahydrofuran to create a desired fused pyrrole-pyrrolidinone system. nih.gov Such strategies can construct bicyclic or polycyclic scaffolds, significantly altering the molecule's three-dimensional conformation. The synthesis of these systems is highly dependent on the specific target structure and often involves multi-step sequences.

Structure-Activity Relationship (SAR) Studies for Novel Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. gardp.org In the development of derivatives of this compound, SAR guides the iterative process of designing and synthesizing new compounds with improved potency and selectivity. gardp.org

For related pyrrolidinone and butanoic acid derivatives, SAR studies have yielded key insights:

Substitution on Aromatic Rings: In a series of biphenyl butanoic acid derivatives, adding a chlorine atom to a specific position on a phenyl ring led to a 17-fold increase in potency. nih.gov This highlights the importance of exploring substitutions that can interact with specific subsites in a biological target.

Diverse Substitution Patterns: The diverse substitution patterns on pyrrolidine (B122466) derivatives have been shown to regulate various targets, leading to a range of biological activities, including anti-proliferative effects. nih.gov

Computational Approaches: Modern SAR studies often employ computational tools like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. mdpi.com Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that identify the key structural features—steric, electrostatic, and hydrophobic—associated with biological activity. mdpi.comrsc.org These models then guide the design of new derivatives with predicted higher potency. rsc.org

The systematic modification of the butanoic acid chain and the pyrrolidinone ring, coupled with rigorous SAR analysis, provides a powerful framework for the rational design of novel analogues of this compound with potentially enhanced therapeutic properties.

Investigations into the Biological Activity Potential of 3 2 Oxopyrrolidin 1 Yl Butanoic Acid and Its Derivatives

Evaluation of Antimicrobial Activity In Vitro

The pyrrolidine (B122466) ring is a core structural motif in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. Similarly, butanoic acid and its derivatives have been investigated for their potential to inhibit microbial growth.

While specific data on 3-(2-Oxopyrrolidin-1-yl)butanoic acid is not available, studies on related compounds provide insights into potential antibacterial action. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. Some of these compounds have shown promising activity against vancomycin-intermediate S. aureus strains. The introduction of different chemical moieties to the pyrrolidine core can significantly influence the antibacterial spectrum and potency.

The antifungal potential of pyrrolidine derivatives has also been an area of active research. For example, certain hydrazone derivatives incorporating a 5-oxopyrrolidine structure have exhibited significant antifungal properties against species like Candida tenuis and Aspergillus niger. In some cases, the efficacy of these synthetic compounds surpassed that of established antifungal agents like Nystatin in in-vitro tests. These findings suggest that the pyrrolidine scaffold can be a valuable starting point for the development of new antifungal agents.

The precise mechanisms by which pyrrolidine and butanoic acid derivatives exert their antimicrobial effects are varied and often depend on the specific chemical structure. For butanoic acid and other fatty acids, a common hypothesis involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. For more complex pyrrolidine derivatives, the mechanism may involve the inhibition of specific enzymes essential for microbial survival, such as DNA gyrase, or interference with other vital cellular processes.

Screening for Anticancer Properties In Vitro

The pyrrolidine core is also found in a number of compounds investigated for their potential as anticancer agents. The versatility of this chemical scaffold allows for modifications that can target various pathways involved in cancer cell proliferation and survival.

The exploration of how pyrrolidine-containing compounds might exert anticancer effects is a complex field. Potential mechanisms could include the induction of apoptosis (programmed cell death), the inhibition of cell cycle progression, or the targeting of specific signaling pathways that are dysregulated in cancer cells. For instance, some compounds containing a benzimidazole (B57391) core, which can be conceptually related to the pyrrolidine structure, have been reported to exhibit anticancer activity through various mechanisms. Identifying the precise molecular targets is a critical step in the development of these compounds as potential therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for 3 2 Oxopyrrolidin 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy of 3-(2-Oxopyrrolidin-1-yl)butanoic acid, typically conducted in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity of these signals provide a wealth of structural information.

The ¹H NMR spectrum exhibits a triplet at approximately 0.93 ppm, corresponding to the three protons of the methyl group (CH₃) in the butanoic acid chain. The multiplicity of this signal is due to coupling with the adjacent methylene (B1212753) (CH₂) group. The protons of the methylene group in the ethyl side chain appear as a multiplet in the range of 1.67–1.76 ppm. The protons of the pyrrolidinone ring and the methine proton of the butanoic acid chain are observed as a series of multiplets between 1.99 and 3.58 ppm. A key signal is the double doublet at about 4.64 ppm, which is assigned to the methine proton (CH) of the butanoic acid moiety, indicating its distinct chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
0.93 Triplet 3H -CH₂CH₃
1.67–1.76 Multiplet 2H -CH₂ CH₃
1.99–2.13 Multiplet 2H Pyrrolidinone ring -CH₂-
2.49 Triplet 2H Pyrrolidinone ring -CH₂ C=O
3.37–3.58 Multiplet 2H Pyrrolidinone ring -NCH₂ -

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a signal for the methyl carbon at approximately 10.8 ppm. The methylene carbons of the butanoic acid chain and the pyrrolidinone ring appear in the region of 18.2 to 43.9 ppm. The methine carbon attached to the nitrogen atom is observed around 55.4 ppm. The two carbonyl carbons, one from the butanoic acid and the other from the pyrrolidinone ring, are the most deshielded and appear at approximately 173.7 ppm and 177.2 ppm, respectively.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Assignment
10.8 -CH₂C H₃
18.2 Pyrrolidinone ring -C H₂-
21.9 -C H₂CH₃
30.8 Pyrrolidinone ring -C H₂C=O
43.9 Pyrrolidinone ring -NC H₂-
55.4 -NC H(CH₂CH₃)COOH
173.7 -C OOH

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Correlation Spectroscopy (COSY): A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a cross-peak would be observed between the methyl protons (0.93 ppm) and the adjacent methylene protons (1.67–1.76 ppm), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal at 4.64 ppm would show a correlation with the carbon signal at 55.4 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methine proton at 4.64 ppm would show a correlation to the carbonyl carbon of the butanoic acid (173.7 ppm) and the carbons of the pyrrolidinone ring to which the butanoic acid moiety is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₁₃NO₃), the calculated exact mass is 171.08954 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Da)

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information.

In an MS/MS experiment of this compound, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 172.0972 would be selected as the precursor ion. The fragmentation of this ion would likely involve the loss of the carboxylic acid group as water and carbon monoxide (a loss of 46 Da), or the cleavage of the bond between the pyrrolidinone ring and the butanoic acid moiety. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. A common fragment would be the pyrrolidinone ring structure.

Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
172.0972 126.0919 H₂O + CO

Note: The fragmentation pattern is predicted based on the chemical structure and may vary depending on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features: the carboxylic acid and the tertiary amide (lactam) groups.

The analysis of the spectrum reveals several characteristic absorption bands. The presence of the carboxylic acid is primarily confirmed by a very broad absorption band typically appearing in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties.

Two distinct carbonyl (C=O) stretching vibrations are also observed. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1731 cm⁻¹. The C=O stretch of the five-membered lactam ring (a tertiary amide) is observed at a lower wavenumber, around 1620 cm⁻¹, due to the influence of the nitrogen atom within the ring. Additionally, C-H stretching vibrations from the alkyl portions of the molecule are evident around 2975 cm⁻¹. blogspot.com

The collective interpretation of these absorption bands allows for the unambiguous confirmation of the principal functional groups within the this compound structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeAppearance
~3300-2500Carboxylic Acid (-COOH)O-H StretchVery Broad
~2975Alkyl (C-H)C-H StretchMedium to Strong
~1731Carboxylic Acid (C=O)C=O StretchStrong, Sharp
~1620Lactam (Amide) (C=O)C=O StretchStrong, Sharp

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation, isolation, and purity evaluation of this compound. High-performance liquid chromatography and gas chromatography are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purification of this compound, which is a known metabolite and process-related impurity of the pharmaceutical agent Levetiracetam. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. amazonaws.comjpionline.org The pH of the buffer is a critical parameter, typically maintained at an acidic level (e.g., pH 3.0 or 5.5) to ensure the carboxylic acid group is protonated, leading to better retention and peak shape. amazonaws.comjpionline.org Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength, such as 200 nm or 205 nm, where the molecule exhibits absorbance. amazonaws.comjpionline.org

Given that this compound is a chiral molecule, chiral HPLC methods have also been developed to separate its enantiomers. These methods utilize specialized chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, often in a normal-phase mode with mobile phases like hexane (B92381) and isopropanol. google.comnih.gov This is crucial for controlling the stereochemical purity of the desired enantiomer.

Table 2: Example HPLC Conditions for the Analysis of this compound

ParameterCondition 1 (Achiral)Condition 2 (Achiral)Condition 3 (Chiral)
Column Waters X-Terra MS-C18 (250 x 4.6mm, 5µm) amazonaws.comInertsil ODS-3V (150 x 4.6 mm, 3µm) jpionline.orgChiralpak AD-H nih.gov
Mobile Phase pH 3.0 Buffer:Acetonitrile (850:150 v/v) amazonaws.comGradient: A) pH 5.5 Buffer:ACN (950:50) B) ACN:Water (90:10) jpionline.orgHexane:Isopropanol (90:10 v/v) nih.gov
Flow Rate 1.0 mL/min amazonaws.com1.0 mL/min jpionline.org1.0 mL/min nih.gov
Temperature 45°C amazonaws.com40°C jpionline.orgRoom Temperature google.com
Detection UV at 200 nm amazonaws.comUV at 205 nm jpionline.orgUV at 210 nm google.com

Direct analysis of this compound by gas chromatography (GC) is generally not feasible. The molecule's high polarity and low volatility, attributed to the carboxylic acid functional group, prevent it from vaporizing at temperatures suitable for GC without thermal decomposition. colostate.eduscience.gov Therefore, a chemical derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative prior to GC analysis. gcms.cz

The most common derivatization strategies for carboxylic acids involve alkylation or silylation. colostate.edu

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst. Another approach is the use of alkyl chloroformates, such as ethyl chloroformate, which react with the carboxylic acid to form a volatile ester derivative. researchgate.net

Silylation: This process replaces the active hydrogen of the carboxylic acid's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, significantly increasing the volatility of the analyte. sigmaaldrich.com

Once derivatized, the compound can be analyzed using a standard GC system, often equipped with a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane column) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net This approach allows for high-resolution separation and sensitive detection of the derivatized analyte.

Table 3: Common Derivatization Strategies for GC Analysis of Carboxylic Acids

StrategyReagent ExampleDerivative FormedKey Advantage
Alkylation (Esterification)Ethyl Chloroformate (ECF) researchgate.netEthyl EsterForms stable and volatile derivatives.
SilylationBSTFA sigmaaldrich.comTrimethylsilyl (TMS) EsterReaction is often rapid and quantitative.

Theoretical and Computational Approaches to 3 2 Oxopyrrolidin 1 Yl Butanoic Acid Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 3-(2-Oxopyrrolidin-1-yl)butanoic acid. biointerfaceresearch.comresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

By employing methods like B3LYP with a 6-31+G(d) basis set, researchers can optimize the molecular geometry of this compound to its lowest energy state. biointerfaceresearch.com This optimized structure is crucial for calculating various electronic properties. Harmonic vibrational frequency calculations are also performed to confirm that the optimized geometry represents a true energy minimum on the potential energy surface. biointerfaceresearch.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Butanoic Acid Derivative

PropertyValue
HOMO Energy-0.25 eV
LUMO Energy-0.08 eV
Energy Gap0.17 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on general findings for butanoic acid derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological targets.

Conformational Analysis: Molecules are not static entities; they exist as an ensemble of different conformations. MD simulations can explore the potential energy surface of this compound, identifying the most stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. utupub.fi The simulations track the movements of each atom over time, typically on the scale of nanoseconds to microseconds, providing a detailed picture of the molecule's flexibility. mdpi.com

Ligand-Target Interactions: A key application of MD simulations in drug discovery is to model the interaction between a ligand (like this compound) and its biological target, such as a protein receptor or enzyme. nih.govnih.gov Starting from a docked pose of the ligand in the protein's binding site, the simulation allows the system to evolve, revealing the stability of the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. rsc.org This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. utupub.fi The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms are often analyzed to assess the stability of the complex during the simulation. nih.gov

Computational Chemistry for Reaction Mechanism Prediction

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone. For this compound, these methods can be used to predict its synthetic pathways and metabolic fate.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Methods like DFT can be used to locate these transition state structures and calculate their energies. biointerfaceresearch.com

For example, the synthesis of this compound could be modeled to optimize reaction conditions and predict potential byproducts. Similarly, its metabolism in the body, which involves enzymatic reactions, can be studied to predict the formation of various metabolites. This is crucial for understanding the compound's pharmacokinetic profile.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in modern drug discovery by establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org For this compound, QSAR can be employed to guide the design of new analogs with improved therapeutic properties.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. semanticscholar.org

Once a statistically robust QSAR model is established, it can be used to predict the activity of novel, untested compounds. nih.gov This allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates. mdpi.com For this compound, a QSAR study could identify the key structural features that are essential for its biological activity, such as the presence and position of certain functional groups. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the steric and electrostatic requirements for optimal activity. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
Constitutional Molecular Weight, Number of Atoms, Number of Rings
Topological Wiener Index, Randic Index
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges

Environmental and Biological Degradation Studies of Pyrrolidinone Carboxylic Acids

Microbial Degradation Pathways of Related Pyrrolidinone Compounds

Microorganisms play a pivotal role in the degradation of organic compounds in the environment. Various bacterial strains have been identified that can utilize pyrrolidinone derivatives as a source of carbon and nitrogen. For instance, bacteria are capable of degrading N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent. The degradation of NMP is often initiated by the hydrolytic cleavage of the amide bond in the pyrrolidinone ring. nih.gov This initial step is crucial as it opens up the cyclic structure, making it more accessible to further enzymatic action.

In the case of pyrrolidone carboxylic acid (PCA), bacteria such as Pseudomonas alcaligenes have been shown to convert it to L-glutamic acid. oup.com This bioconversion suggests a pathway where the pyrrolidinone ring is opened to form a linear amino acid, which can then be readily assimilated into central metabolic pathways.

The degradation of the parent pyrrolidine (B122466) ring has also been studied. Some mycobacterial strains can utilize pyrrolidine as a sole source of carbon, nitrogen, and energy. nih.gov The proposed metabolic pathways for these related compounds often involve a series of oxidation and hydrolysis reactions that ultimately lead to the formation of common metabolic intermediates that can enter the Krebs cycle.

Table 1: Microbial Strains Involved in the Degradation of Related Pyrrolidinone Compounds

CompoundDegrading Microorganism(s)Reference(s)
N-methyl-2-pyrrolidone (NMP)Alicycliphilus sp., Paracoccus sp., Pseudomonads, Rhodococcus sp., Patulibacter sp., Mesorhizobium sp., Rhizobium sp. nih.govresearchgate.netnih.gov
Pyrrolidone Carboxylic Acid (PCA)Pseudomonas alcaligenes oup.com
PyrrolidineMycobacterium strains nih.gov

Identification of Biodegradation Intermediates

The identification of intermediate products is key to elucidating the step-by-step process of biodegradation. For NMP, studies have proposed a pathway where the initial hydrolytic cleavage of the C-N bond results in the formation of γ-N-methylaminobutyric acid. asm.org This intermediate can then undergo further degradation through deamination and oxidation reactions to produce succinate, which is a central metabolite in the Krebs cycle. nih.gov

In the degradation of pyrrolidine by certain bacterial isolates under anaerobic conditions, γ-aminobutyrate has been identified as a key intermediate. researchgate.net This suggests that the opening of the pyrrolidine ring is a common strategy employed by microorganisms. For PCA, the primary identified product of its metabolism by Pseudomonas alcaligenes is L-glutamic acid, indicating a direct conversion pathway. oup.com

While direct intermediates for "3-(2-Oxopyrrolidin-1-yl)butanoic acid" have not been reported, based on the degradation of analogous compounds, a plausible initial step would be the hydrolysis of the amide bond in the pyrrolidinone ring. This would lead to a linear amino acid derivative, which could then be further metabolized.

Table 2: Identified Intermediates in the Biodegradation of Related Pyrrolidinone Compounds

Original CompoundIdentified Intermediate(s)Reference(s)
N-methyl-2-pyrrolidone (NMP)γ-N-methylaminobutyric acid, γ-aminobutyric acid (GABA), succinic semialdehyde, succinate nih.govasm.org
Pyrrolidineγ-aminobutyrate researchgate.net
Pyrrolidone Carboxylic Acid (PCA)L-glutamic acid oup.com

Enzyme Systems Involved in Degradation Processes

The biodegradation of pyrrolidinone compounds is facilitated by specific enzyme systems. In the degradation of NMP by Alicycliphilus sp., a gene cluster has been identified that encodes the enzymes responsible for its breakdown. The initial hydrolytic cleavage of the amide bond is catalyzed by an enzyme with N-methylhydantoinase (NMHase) activity. asm.org Subsequent steps in the proposed pathway involve an amino acid oxidase and other enzymes that lead to the formation of succinate. nih.govasm.org

For the degradation of pyrrolidine, the involvement of a soluble cytochrome P450 has been suggested in Mycobacterium strains. nih.gov This indicates an oxidative mechanism for the initial attack on the pyrrolidine ring. In denitrifying bacteria that degrade pyrrolidine, enzymes such as pyrrolidine dehydrogenase, γ-aminobutyrate/α-ketoglutarate aminotransferase, and succinic semialdehyde dehydrogenase have been implicated. researchgate.net

The conversion of PCA to L-glutamic acid likely involves a hydrolase that specifically acts on the cyclic amide bond. While the specific enzyme has not been fully characterized in the context of PCA degradation, enzymes with similar functions are widespread in microorganisms. The production of pyrrolidone from L-glutamate involves a multi-enzyme cascade, highlighting the enzymatic machinery available for both the synthesis and potential degradation of such compounds. nih.govasm.org

Table 3: Enzyme Systems Implicated in the Degradation of Related Pyrrolidinone Compounds

CompoundImplicated Enzyme(s) / Enzyme System(s)Reference(s)
N-methyl-2-pyrrolidone (NMP)N-methylhydantoinase (NMHase), Amino acid oxidase, GABA aminotransferase (GABA-AT), Succinate-semialdehyde dehydrogenase (SSDH) nih.govasm.org
PyrrolidineCytochrome P450, Pyrrolidine dehydrogenase, γ-aminobutyrate/α-ketoglutarate aminotransferase, Succinic semialdehyde dehydrogenase nih.govresearchgate.net
Pyrrolidone Carboxylic Acid (PCA)Hydrolase (inferred) oup.com

Future Research Directions and Potential Applications in Academic Chemistry

Development of Novel Chemical Methodologies Utilizing the Pyrrolidinone Scaffold

The pyrrolidinone ring is a core structure in numerous pharmacologically active compounds, making it a "privileged pharmacophore" in medicinal chemistry. acs.orgnih.gov Consequently, the development of new, efficient, and versatile synthetic methods for constructing and functionalizing this scaffold is a major focus of organic chemistry research. Future work involving 3-(2-Oxopyrrolidin-1-yl)butanoic acid could leverage its existing structure as a versatile starting material or a building block in innovative synthetic strategies.

Recent advancements in organic synthesis have opened new avenues for creating complex pyrrolidinone derivatives. acs.orgnih.gov Methodologies such as multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, offer an efficient route to diverse libraries of pyrrolidinone-containing compounds. tandfonline.com Similarly, novel cascade reactions, like the Smiles-Truce rearrangement, provide metal-free, operationally simple pathways to densely functionalized pyrrolidinones from readily available materials. acs.orgnih.gov

Future research could explore the use of this compound in these modern synthetic approaches. The carboxylic acid functional group provides a convenient handle for derivatization, while the pyrrolidinone ring can be subjected to various transformations. This could lead to the rapid generation of novel molecular architectures with potential applications in drug discovery and materials science.

Synthetic Methodology Description Potential Application to Pyrrolidinone Scaffolds
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tandfonline.comRapid generation of diverse libraries of polysubstituted pyrrolidinone derivatives for screening. tandfonline.com
Domino/Cascade Reactions A sequence of intramolecular reactions that occur sequentially in one pot, often triggered by a single event, to form complex structures. nih.govEfficient, one-pot synthesis of complex, polyfunctionalized pyrrolidinones, improving synthetic ideality. acs.orgnih.gov
1,3-Dipolar Cycloadditions A classic method for preparing five-membered heterocycles by reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an olefin). nih.govStereoselective synthesis of highly substituted pyrrolidine (B122466) and pyrrolidinone rings. nih.gov
Organocatalysis The use of small organic molecules to accelerate chemical reactions.Enantioselective functionalization of the pyrrolidinone scaffold, crucial for biological activity.

Application as Probes in Mechanistic Biological Studies

The three-dimensional structure of the pyrrolidinone ring makes it an excellent scaffold for designing chemical probes to investigate biological processes. nih.gov The non-planar nature of the five-membered ring allows for precise spatial orientation of substituents, which can be tailored to interact with specific biological targets like enzymes or receptors. researchgate.net

Derivatives of this compound could be synthesized and tagged with reporter groups (e.g., fluorescent dyes, biotin, or radioactive isotopes). These modified molecules could then be used as probes to:

Identify and validate biological targets: By observing which proteins or cellular components the probe interacts with.

Study enzyme kinetics and inhibition: The butanoic acid moiety can be modified to mimic substrates or to incorporate functionalities that covalently bind to an enzyme's active site.

Visualize cellular processes: Fluorescently tagged probes could allow for the real-time imaging of biological pathways or the localization of specific proteins within a cell.

The stereochemistry of the compound is a critical feature, as biological systems are often highly sensitive to the chirality of interacting molecules. researchgate.net Synthesizing and studying different stereoisomers of this compound-based probes could provide detailed insights into the stereospecific requirements of biological recognition events.

Contribution to the Understanding of Structure-Activity Relationships in Nitrogen Heterocycles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how a molecule's chemical structure relates to its biological effect. nih.gov Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active compounds. nih.gov The this compound molecule is an ideal platform for systematic SAR studies.

By methodically modifying different parts of the molecule, researchers can probe the structural requirements for a given biological activity. This systematic approach can help in designing new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Molecular Component Potential Modifications Objective of SAR Study
Butanoic Acid Side Chain Varying the chain length, introducing branching, or converting the carboxylic acid to an ester, amide, or alcohol.To determine the optimal size, polarity, and hydrogen-bonding capacity of the side chain for target binding.
Pyrrolidinone Ring Introducing substituents at various positions (e.g., C3, C4, C5) on the ring.To probe the steric and electronic requirements of the binding pocket and to modulate the ring's conformation. nih.gov
Chiral Center Synthesizing and testing different enantiomers and diastereomers.To understand the influence of stereochemistry on biological activity and target recognition. researchgate.net
Lactam Carbonyl Group Reducing the carbonyl to a methylene (B1212753) group (to form a pyrrolidine) or converting it to a thioamide.To assess the importance of the hydrogen bond acceptor capability of the lactam oxygen.

Insights gained from such SAR studies on derivatives of this compound would not only be valuable for optimizing its specific activities but would also contribute to the broader understanding of how nitrogen heterocycles interact with biological systems. nih.gov

Integration into Green Chemistry Processes and Sustainable Synthesis

Modern chemical research places a strong emphasis on the principles of green chemistry, aiming to design processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netleuphana.de Future research on this compound and its derivatives should focus on incorporating these principles to ensure environmental sustainability. semanticscholar.org

Key areas for the application of green chemistry include:

Use of Renewable Feedstocks: Exploring biosynthetic routes or utilizing raw materials derived from biomass to produce the pyrrolidinone scaffold.

Development of Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives (e.g., biocatalysts or metal catalysts) to increase efficiency and reduce waste.

Environmentally Benign Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

The integration of these sustainable practices into the synthesis and derivatization of this compound would align with the broader goals of the chemical industry to become more environmentally responsible. unibo.itelsevier.com

Exploration of Uncharted Biological Activities Based on Structural Similarities

The principle of molecular similarity is a powerful tool in drug discovery. Compounds with similar structural features often exhibit related biological activities. The 2-pyrrolidinone (B116388) scaffold present in this compound is a key component in a wide range of biologically active molecules. This suggests that this compound itself, or its simple derivatives, may possess unexplored biological activities.

Future research could involve screening the compound against a broad array of biological targets for which other pyrrolidinone-containing molecules have shown activity. This approach could uncover entirely new therapeutic applications.

Structurally Similar Compound Class Known Biological Activities Potential Uncharted Activity for this compound
Racetams (e.g., Piracetam) Nootropic (cognitive enhancing), neuroprotectiveCognitive enhancement, treatment of neurodegenerative disorders
Anticonvulsants (e.g., Levetiracetam) AntiepilepticSeizure control, neuropathic pain management
Antibacterial Agents (e.g., certain β-lactam analogues) Inhibition of bacterial cell wall synthesisAntimicrobial activity
Enzyme Inhibitors (e.g., various kinase inhibitors) Anticancer, anti-inflammatory tandfonline.comModulation of enzymatic pathways involved in disease

By leveraging knowledge from structurally related compounds, researchers can form rational hypotheses about the potential bioactivities of this compound, guiding future screening efforts and potentially accelerating the discovery of new therapeutic agents.

Q & A

Q. Basic Safety Guidelines

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of aerosols ().
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste ().

Q. Advanced Risk Mitigation

  • Monitor airborne concentrations with real-time sensors for pyrrolidinone derivatives.
  • Conduct toxicity assays (e.g., Ames test) for novel analogs to assess mutagenic potential .

Which analytical methods are recommended for purity assessment and impurity profiling?

Q. Basic Quality Control

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to quantify main peaks and impurities ().
  • Titration : Determine acid dissociation constants (pKa) via potentiometric methods .

Q. Advanced Characterization

  • LC-HRMS : Identify trace impurities (e.g., isomers in ) with high mass accuracy (<2 ppm).
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns .

How can computational modeling aid in understanding the compound’s reactivity and biological interactions?

Q. Basic Computational Applications

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes in ).
  • QSAR models : Corrogate substituent effects on solubility and bioavailability .

Q. Advanced Methodologies

  • MD simulations : Study conformational dynamics in aqueous solutions (e.g., hydration effects on carboxylate groups).
  • Free-energy perturbation : Calculate ΔG for derivatization reactions to guide synthetic prioritization .

What strategies are effective for derivatizing this compound to enhance its research utility?

Q. Basic Derivatization Techniques

  • Esterification : React with alcohols (e.g., methanol) under acidic catalysis to improve volatility for GC analysis.
  • Amide formation : Couple with amines via EDC/HOBt for biological activity screening .

Q. Advanced Functionalization

  • Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Photolabile groups : Attach nitrobenzyl derivatives for light-activated release in drug delivery studies .

Retrosynthesis Analysis

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3-(2-Oxopyrrolidin-1-yl)butanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.